

# The historical development and discovery of Camobucol

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An In-depth Technical Guide to the Historical Development and Discovery of Probucol

Disclaimer: Initial searches for "**Camobucol**" did not yield any relevant results. Based on the phonetic similarity and the context of the query, this document focuses on "Probucol," a well-documented lipid-lowering agent. It is presumed that "**Camobucol**" was a typographical error.

## Abstract

Probucol is a unique diphenolic compound with a multifaceted history, transitioning from an industrial antioxidant to a pharmacological agent for hypercholesterolemia and a subject of ongoing research for its pleiotropic effects. This technical guide provides a comprehensive overview of the historical development and discovery of Probucol, detailing its synthesis, initial screening, and the evolution of our understanding of its mechanism of action. The document summarizes key quantitative data from pivotal preclinical and clinical studies, outlines detailed experimental protocols, and visualizes complex biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of Probucol's journey from a chemical curiosity to a molecule of significant therapeutic interest.

## Historical Development and Discovery

The discovery of Probucol's therapeutic potential was serendipitous. Originally synthesized as an antioxidant for the rubber and plastics industry in the 1960s, its structural similarity to other phenolic antioxidants with biological activity prompted further investigation.<sup>[1]</sup> Early studies in

the 1970s revealed its unexpected cholesterol-lowering properties, leading to its development as a treatment for hypercholesterolemia.[2][3] Marketed under trade names such as Lorelco, Probucol was introduced as a novel lipid-lowering agent before the advent of statins.[2][4]

## Synthesis

The chemical synthesis of Probucol, chemically known as 4,4'-((1-methylethylidene)bis(thio))bis(2,6-bis(1,1-dimethylethyl)phenol), involves the condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone. One documented method involves reacting 2,6-di-tert-butyl-4-mercaptophenol as the starting material with allylene under pressure and alkaline conditions. The resulting olefin intermediate is then reacted with another molecule of 2,6-di-tert-butyl-4-mercaptophenol under strong acidic catalysis to yield Probucol. Another described method utilizes the condensation of 2,6-di-tert-butyl-4-mercaptophenol with 2,2-dimethoxypropane under acidic conditions.

## Mechanism of Action

Probucol's mechanism of action is distinct from other lipid-lowering drug classes. Its effects are multifaceted, encompassing lipid metabolism and potent antioxidant activity.

## Lipid Metabolism

Probucol was found to lower low-density lipoprotein (LDL) cholesterol levels by increasing the fractional catabolic rate of LDL, a mechanism independent of the LDL receptor. This was a significant finding, as it suggested efficacy in patients with familial hypercholesterolemia who have deficient or absent LDL receptor function. Studies in LDL receptor-deficient rabbits demonstrated a 40% to 50% increase in the fractional catabolic rate of LDL.

The drug also influences high-density lipoprotein (HDL) metabolism. It is known to decrease HDL cholesterol levels, which was initially a cause for concern. However, further research revealed that this is partly due to the enhancement of reverse cholesterol transport. Probucol activates cholesteryl ester transfer protein (CETP) and hepatic scavenger receptor class B type I (SR-BI), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins and promotes the selective uptake of HDL cholesterol by the liver for excretion into bile.

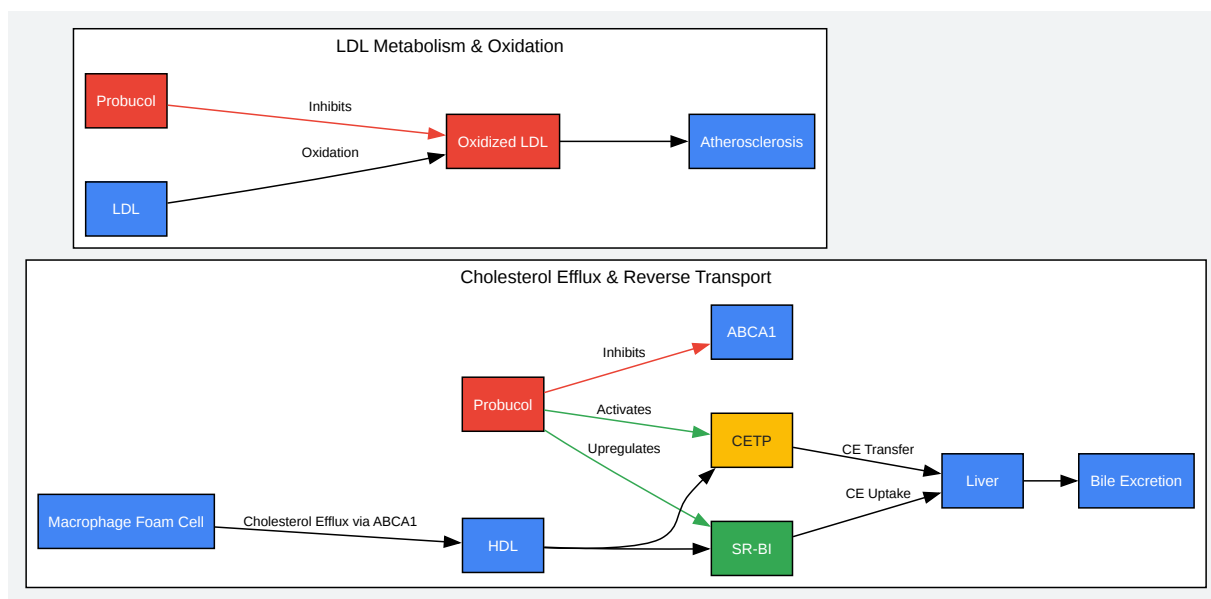
## Antioxidant Properties

Probucol is a potent antioxidant that inhibits the oxidative modification of LDL. Oxidized LDL is a key contributor to the pathogenesis of atherosclerosis, promoting foam cell formation and initiating an inflammatory cascade within the arterial wall. By preventing LDL oxidation, Probucol mitigates these pro-atherogenic processes.

## Signaling Pathways

The molecular mechanisms underlying Probucol's effects on lipid metabolism involve several key proteins in cholesterol transport.

- **ATP-Binding Cassette Transporter A1 (ABCA1):** Probucol has been shown to inhibit ABCA1-mediated cholesterol efflux from macrophages. This action is thought to contribute to the observed reduction in HDL-C levels. Some studies suggest that oxidation products of Probucol may stabilize ABCA1. However, there is also evidence for an ABCA1-independent pathway of cholesterol efflux in foam cells that is unmasked by Probucol.
- **Cholesteryl Ester Transfer Protein (CETP):** Probucol enhances CETP activity, which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.
- **Scavenger Receptor Class B Type I (SR-BI):** Probucol increases the hepatic expression of SR-BI, which mediates the selective uptake of cholesteryl esters from HDL into the liver.



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Caption: Signaling pathways influenced by Probucol.

## Preclinical Studies

A substantial body of preclinical research has explored the efficacy and mechanisms of Probucol in various animal models of atherosclerosis.

## Key Findings

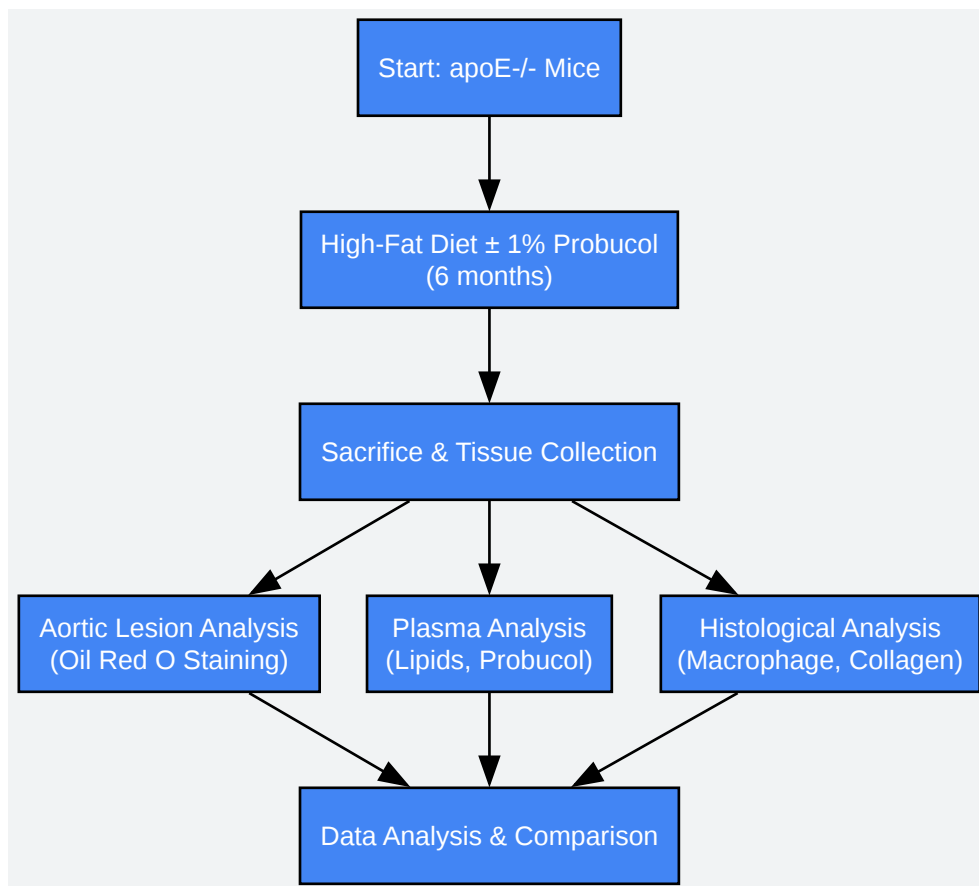
Animal Model	Key Findings	Reference
LDL Receptor-Deficient Rabbits	Increased fractional catabolic rate of LDL by 40-50%.	
Watanabe Heritable Hyperlipidemic (WHHL) Rabbits	Attenuated atherosclerosis.	
Apolipoprotein E-Deficient (apoE-/-) Mice	Pro-atherogenic effects observed, potentially due to decreased HDL and LPL activity. Increased lesion size at the aortic sinus but inhibited atherosclerosis at the descending aorta.	
Nonhuman Primates (M. nemestrina)	Significant reduction in intimal lesion area in the thoracic aorta.	

## Experimental Protocols

### Atherosclerosis Study in apoE-/- Mice

- Animals: Male apolipoprotein E-deficient (apoE-/-) mice.
- Diet: Mice were fed a high-fat chow with or without 1% (w/w) Probucol for 6 months.
- Atherosclerosis Assessment: At the end of the study period, the aorta was dissected, and the aortic sinus, arch, and descending aorta were analyzed separately for lesion size and composition. This was typically done by staining with Oil Red O and quantifying the lesion area.
- Biochemical Analysis: Plasma lipids, lipoprotein profiles, and Probucol concentrations were measured. Aortic tissue was analyzed for lipid content (cholesterol and cholesteryl esters), antioxidants ( $\alpha$ -tocopherol), and markers of oxidative stress.

- Histology: Aortic sections were stained to assess lesion composition, including macrophage content (e.g., using Mac-2 staining) and extracellular matrix.



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Caption: Typical workflow for a preclinical atherosclerosis study of Probucol.

## Clinical Studies

Probucol has been evaluated in numerous clinical trials for its effects on hypercholesterolemia and atherosclerosis.

## Key Clinical Trials

Trial Name	Year	Key Findings	Reference
Early Double-Blind Crossover Trial	1976	In patients with type II hyperlipoproteinemia, Probucol (500 mg twice daily) reduced serum cholesterol from 353 to 291 mg/dl ( $p < 0.01$ ).	
PQRST (Probucol Quantitative Regression Swedish Trial)	1994	In hypercholesterolemic patients, Probucol for 3 years lowered LDL-C by 12% and HDL-C by 24%, but did not significantly increase the lumen volume of femoral arteries.	
PROSPECTIVE (Probucol Trial for Secondary Prevention of Atherosclerotic Events)	2021	In Japanese patients with coronary heart disease, the addition of Probucol (500 mg/day) to lipid-lowering therapy showed a trend towards a lower incidence of the primary endpoint, though not statistically significant.	
Integrated Analysis of PROSPECTIVE and IMPACT	-	The adjusted hazard ratio for cerebrocardiovascular events was 0.67 (95% CI 0.44–1.03), indicating a trend	

towards a beneficial  
effect.

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## Experimental Protocols

### PROSPECTIVE Trial

- Study Design: A multicenter, randomized, prospective study.
- Participants: 876 Japanese patients with coronary heart disease (CHD) and dyslipidemia (LDL-C  $\geq$  140 mg/dL without medication or those already on lipid-lowering drugs).
- Intervention: Patients were randomized to either lipid-lowering agents alone (control group, n=438) or lipid-lowering therapy plus Probucol 500 mg/day (Probucol group, n=438).
- Follow-up: Patients were followed for more than 3 years.
- Primary Endpoint: A composite of cerebrovascular events, myocardial infarction, and all-cause death.
- Statistical Analysis: Event-free survival curves were estimated using the Kaplan-Meier method and compared between the two groups using the log-rank test.

## Pharmacokinetics and Safety

### Pharmacokinetics

Probucol's absorption from the gastrointestinal tract is limited and variable, estimated at around 7%. It has a long half-life, ranging from 12 to over 500 hours, with the longest half-life likely in adipose tissue where it accumulates.



Parameter	Value	Condition	Reference
Absorption	~7%	Oral administration	
Half-life	12 to >500 hours	-	
AUC (24h) at Day 13	123,800 µg·h/L	250 mg once daily	
AUC (24h) at Day 13	198,500 µg·h/L	500 mg once daily	
AUC (24h) at Day 13	244,700 µg·h/L	250 mg twice daily	

## Safety Profile

The most notable safety concern with Probucol is its potential to prolong the QT interval on an electrocardiogram, which carries a risk of cardiac arrhythmias. This has been a significant factor in its limited use in some regions. Other side effects are generally gastrointestinal in nature.

## Conclusion and Future Directions

Probucol's journey from an industrial chemical to a therapeutic agent is a testament to the unpredictable nature of drug discovery. While its use as a primary lipid-lowering agent has been largely superseded by statins, its unique mechanism of action, particularly its potent antioxidant properties and its effects on reverse cholesterol transport, continues to attract scientific interest. Ongoing research is exploring its potential in other therapeutic areas, including neurodegenerative diseases like Alzheimer's disease, where its anti-inflammatory and antioxidant effects may be beneficial. The story of Probucol underscores the importance of continued investigation into the pleiotropic effects of existing drugs, which may hold promise for novel therapeutic applications.

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